N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide
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Overview
Description
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide is a useful research compound. Its molecular formula is C21H22N2O and its molecular weight is 318.42. The purity is usually 95%.
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Scientific Research Applications
Disposition and Metabolism in Human Subjects
A study on the disposition and metabolism of SB-649868, a compound with a somewhat related structure due to its complex organic makeup, involving orexin 1 and 2 receptor antagonism, highlights the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion in human subjects. This research offers insights into the metabolic pathways and elimination mechanisms of similar complex organic molecules, underscoring the importance of understanding how these compounds are processed in the body for their potential therapeutic applications (Renzulli et al., 2011).
Imaging and Diagnostic Applications
Research involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for sigma receptor scintigraphy in patients with suspected primary breast cancer showcases the application of structurally complex molecules in diagnostic imaging. This study demonstrates the potential of such compounds to bind selectively to receptors overexpressed in cancer cells, offering a noninvasive method to assess tumor proliferation and possibly guide therapy choices (Caveliers et al., 2002).
Environmental Exposure Studies
Investigations into the environmental exposure to organophosphorus and pyrethroid pesticides in children highlight the broader context of studying complex organic compounds and their impact on human health. While not directly related to "N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide," such studies emphasize the significance of monitoring and understanding the exposure to various chemical compounds for public health policy and safety regulations (Babina et al., 2012).
Toxicological and Safety Assessments
The detailed toxicological evaluation and safety assessments of specific compounds, such as those seen in the case of 25I-NBOMe and its associated risks, serve as a reminder of the critical need for comprehensive studies on the physiological effects, potential toxicities, and safety profiles of novel chemical entities. Such research underpins the responsible development and use of new compounds in various scientific and therapeutic applications (Thornton et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are the Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase enzymes . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides. Enoyl ACP Reductase is a key enzyme in the fatty acid synthesis pathway.
Mode of Action
The compound interacts with its targets by binding to their active sites . This interaction inhibits the normal functioning of the enzymes, leading to changes in the cellular processes they are involved in .
Biochemical Pathways
The inhibition of DHFR and Enoyl ACP Reductase affects the nucleotide synthesis and fatty acid synthesis pathways, respectively . The downstream effects include a decrease in DNA replication and cell growth due to the reduced availability of nucleotides and fatty acids.
Result of Action
The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Analysis
Biochemical Properties
The compound N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide has been found to interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . These interactions are believed to contribute to the compound’s biological activity .
Cellular Effects
In cellular contexts, this compound has been found to influence cell function . It has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase . These interactions are believed to contribute to the compound’s inhibitory effects on these enzymes .
Properties
IUPAC Name |
N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-8-12-18(13-9-15)21(24)22-14-19-6-4-5-7-20(19)23-16(2)10-11-17(23)3/h4-13H,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRHNZNFKIKUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N3C(=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.